N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid

Description

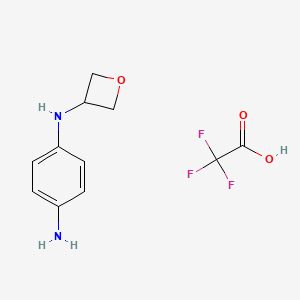

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid (TFA) is a benzene-1,4-diamine derivative featuring an oxetan-3-yl substituent at the N1 position and a trifluoroacetic acid counterion. The oxetane ring is notable for its metabolic stability and bioavailability-enhancing properties, while the TFA salt likely improves solubility and crystallinity .

Properties

Molecular Formula |

C11H13F3N2O3 |

|---|---|

Molecular Weight |

278.23 g/mol |

IUPAC Name |

4-N-(oxetan-3-yl)benzene-1,4-diamine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C9H12N2O.C2HF3O2/c10-7-1-3-8(4-2-7)11-9-5-12-6-9;3-2(4,5)1(6)7/h1-4,9,11H,5-6,10H2;(H,6,7) |

InChI Key |

JTHMZYLYLZTWKM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)NC2=CC=C(C=C2)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Construction of the oxetane ring, typically through intramolecular cyclization or ring contraction methods.

- Functionalization of the benzene ring to introduce the 1,4-diamine substituents.

- Formation of the trifluoroacetic acid salt to stabilize the amine functionalities and improve compound handling.

This process is often carried out under inert atmosphere conditions to prevent oxidation or side reactions, and may involve protection-deprotection steps to selectively functionalize the molecule.

Oxetane Ring Formation

Oxetane synthesis is a critical step, often achieved by intramolecular etherification of suitable diol precursors or via ring contraction of lactones or sugar derivatives. For example, intramolecular cyclization using sodium hydride in tetrahydrofuran (THF) has been reported to yield oxetane rings with retention of stereochemistry through double inversion mechanisms. Another approach involves conversion of diols into acetoxybromides followed by cyclization to oxetanes.

Formation of Trifluoroacetic Acid Salt

The free diamine compound is treated with trifluoroacetic acid (TFA) to form the trifluoroacetic acid salt. TFA acts as both a catalyst and stabilizing agent, enhancing the solubility and stability of the compound during purification and storage.

Representative Laboratory Synthesis Procedure

A typical laboratory-scale synthesis involves:

- Starting from a 1,4-diaminobenzene derivative, the oxetane ring is introduced at the N1 position by nucleophilic substitution with an oxetan-3-yl precursor.

- The reaction is conducted under inert atmosphere with bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (~100 °C).

- After reaction completion, the mixture is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated.

- The crude product is purified by silica gel chromatography using methanol/dichloromethane mixtures.

- Finally, the purified diamine compound is converted into its trifluoroacetic acid salt by treatment with TFA under mild conditions.

Industrial Synthesis Considerations

In industrial settings, automated reactors are employed to ensure reproducibility and minimize contamination. The process parameters such as temperature, reaction time, and stoichiometry are tightly controlled. The use of polymer-supported reagents and solid-phase synthesis techniques has also been explored to streamline the preparation of oxetane-containing diamine derivatives.

Data Table: Summary of Key Synthetic Steps and Conditions

Detailed Research Findings and Analysis

Oxetane Synthesis Advances

Recent literature highlights the use of fluorinated ketones and α-aroyloxyaldehydes with chiral N-heterocyclic carbene catalysts for asymmetric oxetane synthesis, achieving high diastereomeric ratios and enantiomeric excess. This methodology could be adapted to synthesize the oxetane moiety in N1-(oxetan-3-yl)benzene-1,4-diamine.

Challenges in Amination and Functional Group Compatibility

Attempts to directly introduce amine substituents via nucleophilic aromatic substitution or Buchwald-type coupling often face challenges such as low yields or side reactions. Protection strategies using Boc groups and sequential deprotection have been shown to overcome these issues effectively.

Analytical Characterization

The compound is characterized by standard spectroscopic methods including NMR, LC-MS, and HPLC. The trifluoroacetic acid salt form shows distinct peaks in ^19F NMR corresponding to the trifluoroacetate anion, confirming successful salt formation.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its aromatic amine groups. Key findings include:

-

Oxidizing agents : Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) in acidic or basic conditions .

-

Products : Formation of quinone derivatives or nitroso intermediates, depending on reaction severity. For example:

-

Mechanism : Electron transfer from the amine to the oxidizing agent, followed by dehydrogenation and ring stabilization .

Reduction Reactions

Reduction targets the oxetane ring or aromatic nitro groups (if present in precursors):

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

-

Products :

-

Oxetane ring reduction yields diols or ethers.

-

Amine groups remain intact, preserving the diamine backbone.

-

Substitution Reactions

The oxetane ring and aromatic amines participate in nucleophilic/electrophilic substitutions:

Nucleophilic Substitution

-

Reagents : Amines, thiols, or halides in polar aprotic solvents (e.g., DCM) .

-

Products :

Site Nucleophile Product Oxetane C-O bond NH₃ Azetidine derivatives Aromatic C-H Cl⁻ Chlorinated benzene derivatives

Electrophilic Substitution

-

Reagents : Nitrating agents (HNO₃/H₂SO₄) or sulfonating agents .

-

Products : Nitro- or sulfonyl-substituted derivatives at the aromatic ring’s para positions .

Ring-Opening Reactions

The strained oxetane ring undergoes facile ring-opening under acidic or nucleophilic conditions:

-

Acid-catalyzed : Trifluoroacetic acid (TFA) facilitates protonation of the oxetane oxygen, leading to cleavage and formation of diols .

-

Nucleophilic attack : Water or alcohols open the ring to produce γ-amino alcohols .

Thermal and Stability Studies

-

Thermal decomposition : Above 200°C, the compound degrades into CO₂, NH₃, and fluorinated byproducts .

-

Hydrolytic stability : Stable in neutral aqueous solutions but decomposes under prolonged acidic/basic conditions .

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

Scientific Research Applications

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring and amine groups play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on benzene-1,4-diamine derivatives significantly influence their physical and chemical properties. Key examples include:

Q & A

Advanced Research Question

- NMR chemical shifts : TFA’s electronegativity deshields adjacent protons, broadening signals (e.g., NH₂ protons in TFA salts show downfield shifts) .

- Redox behavior : Cyclic voltammetry reveals TFA’s impact on oxidation potentials. For example, trifluoroacetate lowers the HOMO energy by ~0.3 eV in similar compounds.

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) quantify charge distribution changes, showing increased positive charge on the amine group when complexed with TFA .

What experimental designs optimize the study of π-π interactions in N1-(oxetan-3-yl)benzene-1,4-diamine derivatives?

Advanced Research Question

- Temperature-dependent XRD : Resolve thermal expansion coefficients to assess stacking stability (e.g., layer spacing changes <0.1 Å between 100–298 K) .

- Solvent polarity screening : Compare crystallization in polar (acetone) vs. nonpolar (toluene) solvents to modulate π-π overlap distances.

- Substituent effects : Introduce electron-donating groups (e.g., methoxy) to enhance π-electron density and strengthen stacking .

Notes

- Methodological rigor : Always cross-validate structural data with spectroscopic and computational results.

- Data sources : Avoid non-peer-reviewed platforms (e.g., BenchChem). Prioritize crystallographic databases (CCDC) and journals like J. Appl. Cryst. .

- Safety : Handle TFA under fume hoods due to its corrosive nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.